

2-(4-Bromophenoxy)-1-cyclopropylethanone

IUPAC name

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Compound of Interest

Compound Name:	2-(4-Bromophenoxy)-1-cyclopropylethanone
CAS No.:	1340596-78-2
Cat. No.:	B1529414

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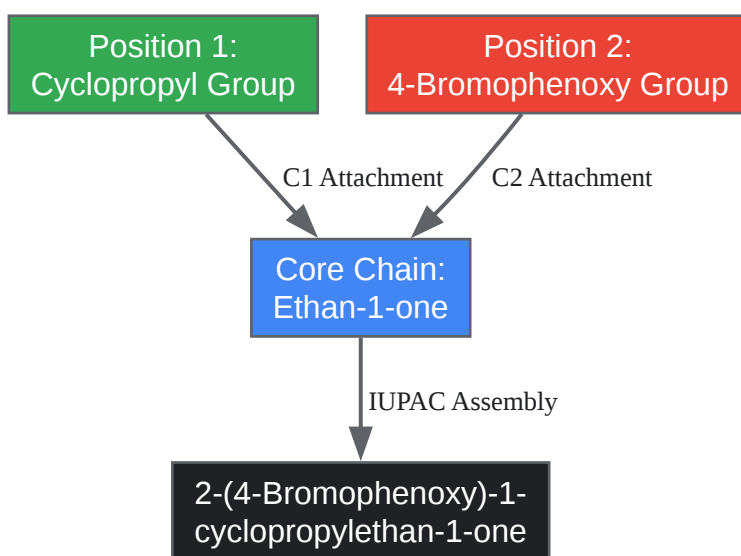
As a Senior Application Scientist specializing in synthetic methodology and medicinal chemistry, I frequently encounter bifunctional building blocks that serve as critical linchpins in drug discovery. One such highly versatile scaffold is 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one (CAS 1340596-78-2)[1].

This in-depth technical guide deconstructs the IUPAC nomenclature, details the physicochemical properties, and provides a self-validating, field-proven synthetic protocol for this compound. By understanding the mechanistic causality behind its synthesis, researchers can effectively leverage this molecule to construct complex active pharmaceutical ingredients (APIs).

IUPAC Nomenclature & Structural Deconstruction

The IUPAC name 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one provides a precise topological map of the molecule. To understand its reactivity, we must break down the nomenclature into its foundational components:

- Core Chain (ethan-1-one): The backbone is a two-carbon ketone. The carbonyl carbon is designated as C1, and the adjacent methylene carbon is C2.
- Position 1 (1-cyclopropyl): Attached directly to the C1 carbonyl carbon is a highly strained, electron-rich cyclopropyl ring.
- Position 2 (2-(4-bromophenoxy)): Attached to the C2 methylene carbon is a 4-bromophenoxy moiety, which acts as a stable ether linkage terminating in an aryl bromide.



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Diagram 1: IUPAC nomenclature structural deconstruction mapping.

Physicochemical Properties

Understanding the base metrics of both the target compound and its primary precursor is essential for reaction monitoring and purification. Below is a consolidated data table for the target molecule and its critical α -bromo ketone precursor,[2].

Property	Target Compound	Precursor Compound
IUPAC Name	2-(4-Bromophenoxy)-1-cyclopropylethan-1-one	2-Bromo-1-cyclopropylethan-1-one
CAS Number	1340596-78-2[1]	69267-75-0
Molecular Formula	C ₁₁ H ₁₁ BrO ₂	C ₅ H ₇ BrO[2]
Molecular Weight	255.11 g/mol	163.01 g/mol [2]
Key Functional Groups	Aryl ether, Ketone, Cyclopropyl, Aryl Bromide	α-Bromo Ketone, Cyclopropyl

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of α-aryloxy ketones relies on a two-step sequence: the electrophilic α-bromination of a methyl ketone, followed by a nucleophilic substitution (S_N2) using a functionalized phenol.

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The initial step requires the precise bromination of cyclopropyl methyl ketone[3].

- Procedure:
 - Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous methanol (MeOH).
 - Cool the reaction vessel to -5 °C using an ice-salt bath.
 - Add molecular bromine (Br₂, 1.0 eq) dropwise over 1 hour.
 - Allow the mixture to warm to room temperature and stir for 2 hours.
 - Quench with distilled water, extract with diethyl ether, wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
- Mechanistic Causality: The choice of -5 °C is critical. The cyclopropyl ring is highly strained and susceptible to ring-opening under harsh electrophilic conditions. Maintaining a low temperature and utilizing a slow addition rate ensures that the concentration of the reactive

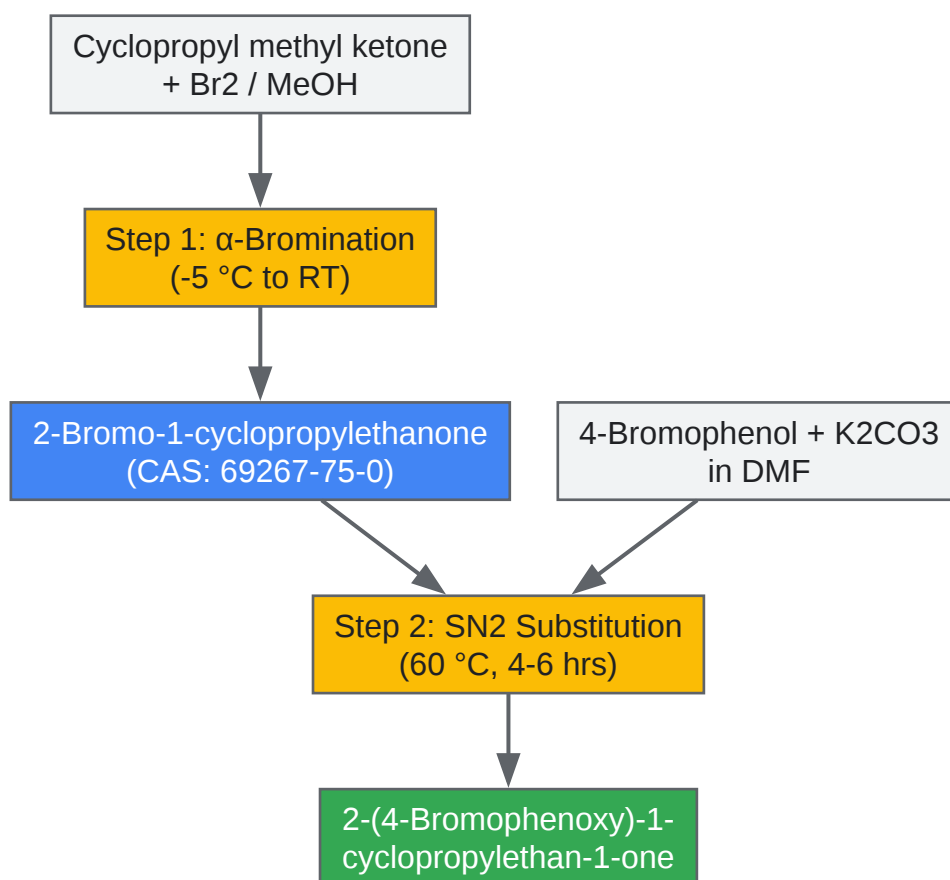
electrophile remains low, favoring selective mono-bromination via the enol tautomer without compromising the cyclopropyl integrity[3].

- Self-Validation: Analyze the crude product via ^1H NMR (CDCl_3). The protocol is validated if a distinct singlet appears at ~ 4.02 ppm, corresponding to the α -bromo methylene protons ($-\text{CH}_2\text{Br}$)[3].

Step 2: Williamson-Type Ether Synthesis of the Target Compound

The final step couples the α -bromo ketone with 4-bromophenol.

- Procedure:
 - In an oven-dried flask, dissolve 4-bromophenol (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).
 - Add finely powdered Potassium Carbonate (K_2CO_3 , 1.5 eq) and stir at room temperature for 30 minutes.
 - Add 2-bromo-1-cyclopropylethanone (1.0 eq) dropwise to the phenoxide solution.
 - Heat the mixture to $60\text{ }^\circ\text{C}$ for 4–6 hours.
 - Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash sequentially with 1M NaOH, water, and brine. Dry over MgSO_4 , filter, and concentrate.
- Mechanistic Causality: K_2CO_3 is selected as a mild, non-nucleophilic base because it effectively deprotonates the phenol to form the nucleophilic phenoxide ion without triggering unwanted aldol condensation of the ketone substrate. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and driving the $\text{S}_\text{n}2$ displacement of the bromide ion to completion.
- Self-Validation: Perform LC-MS analysis on the purified product. The system is validated when the $[\text{M}+\text{H}]^+$ ion is observed at $m/z \sim 255/257$, displaying the characteristic 1:1 isotopic ratio indicative of a single bromine atom.



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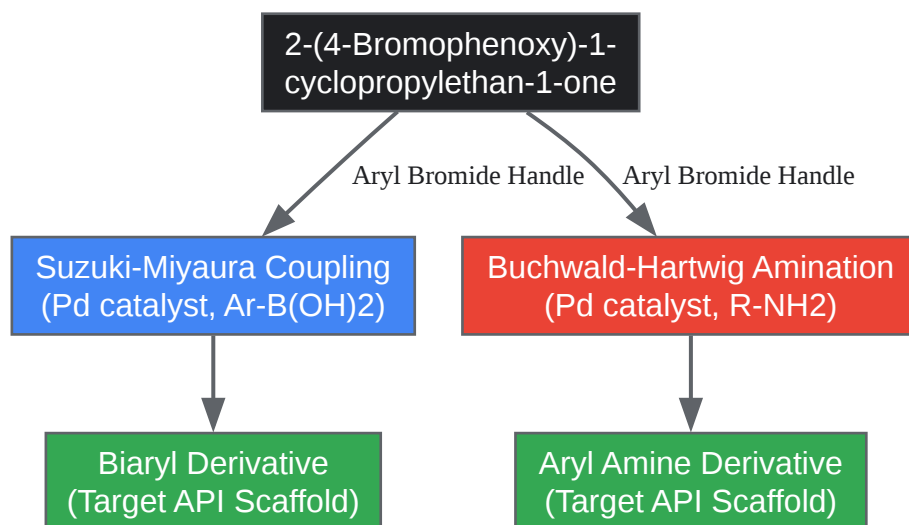
Diagram 2: Two-step synthesis workflow for 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one.

Applications in Drug Development

The architectural design of 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one makes it a highly prized intermediate in medicinal chemistry.

- **Metabolic Stability:** The incorporation of cyclopropyl-containing moieties into larger molecules is a proven strategy to enhance metabolic stability and binding affinity[4]. The cyclopropyl ring acts as a bioisostere for alkyl groups, providing unique conformational rigidity while resisting CYP450-mediated oxidation.
- **Cross-Coupling Handle:** The 4-bromophenyl ether moiety serves as an orthogonal reactive handle. Because the ether linkage is highly stable, the aryl bromide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to

build extended biaryl or aryl-amine API scaffolds without disrupting the core ketone or cyclopropyl groups.



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Diagram 3: Downstream cross-coupling pathways utilizing the aryl bromide handle.

References

- Title: 2-Bromo-1-cyclopropylethanone Source: MySkinRecipes URL:[[Link](#)]
- Title: 2-Bromo-1-cyclopropylethan-1-one | CID 10920841 Source: National Center for Biotechnology Information (PubChem) URL:[[Link](#)]

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